molecular formula C23H22N6O B2772176 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1203148-37-1

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No. B2772176
CAS RN: 1203148-37-1
M. Wt: 398.47
InChI Key: USUJJTAJGHHNJL-UHFFFAOYSA-N
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Description

“N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrazole and a pyrimidine ring, both of which are common structures in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole and a pyrimidine ring, along with an aminoethyl and a diphenylacetamide group . These groups could potentially confer interesting chemical and biological properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrazole and pyrimidine rings, and the aminoethyl and diphenylacetamide groups .

Scientific Research Applications

Anticancer Activity

The compound’s unique structure suggests possible anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential as an anticancer drug .

Antimicrobial Properties

The pyrazole moiety in this compound is associated with antimicrobial activity. It may inhibit bacterial growth or fungal proliferation. Researchers have tested its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The compound’s mode of action and potential clinical applications warrant further investigation .

Anti-inflammatory Effects

Given the prevalence of inflammatory diseases, compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating specific pathways. Researchers are exploring its potential as a novel anti-inflammatory agent .

Antiparasitic Activity

The compound’s pyrazole-based structure may also have antiparasitic effects. Investigations have focused on its activity against protozoan parasites, such as Leishmania and Plasmodium species. Understanding its mechanism of action could lead to new treatments for parasitic infections .

Antiviral Potential

Viruses remain a global health concern, and novel antiviral agents are urgently needed. Some derivatives of this compound have shown promising antiviral activity against specific viruses. Researchers are studying its effects on viral replication and entry mechanisms .

Neuroprotective Properties

The compound’s structural features suggest potential neuroprotective effects. Studies have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings open avenues for developing neuroprotective drugs .

Metabolic Disorders

Researchers have investigated the compound’s impact on metabolic pathways, including glucose metabolism and lipid homeostasis. Its potential as a therapeutic agent for metabolic disorders (e.g., diabetes, obesity) is an exciting area of research .

Drug Delivery Systems

Due to its unique structure, this compound could serve as a building block for drug delivery systems. Researchers are exploring its use in targeted drug delivery, improving bioavailability, and enhancing therapeutic efficacy .

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Molecular simulation study: Read more

properties

IUPAC Name

2,2-diphenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-14-13-24-20-16-21(27-17-26-20)29-15-7-12-28-29/h1-12,15-17,22H,13-14H2,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUJJTAJGHHNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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